molecular formula C19H9Cl3F3N3 B2879113 5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 477848-55-8

5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2879113
CAS No.: 477848-55-8
M. Wt: 442.65
InChI Key: DKHNJWSBJRYBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H9Cl3F3N3 and its molecular weight is 442.65. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key enzyme involved in the regulation of cell growth and proliferation. By inhibiting this enzyme, the compound can effectively halt the growth of cancer cells .

Mode of Action

The compound interacts with EGFR-TK, inhibiting its activity. This inhibition prevents the phosphorylation of EGFR, a process that is necessary for the activation of downstream signaling pathways involved in cell proliferation .

Biochemical Pathways

By inhibiting EGFR-TK, the compound disrupts several downstream signaling pathways, including the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival, growth, and proliferation. Their disruption leads to the inhibition of these processes, effectively halting the growth of cancer cells .

Pharmacokinetics

The compound’s ability to inhibit p-glycoprotein suggests that it may have good bioavailability . P-glycoprotein is a transporter that can pump drugs out of cells, reducing their effectiveness. By inhibiting this transporter, the compound may be able to increase its own cellular uptake and efficacy .

Result of Action

The compound’s action results in significant anti-proliferative activity against cancer cells. It has been shown to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population. This compound also increases the percentage of apoptotic cells in a time-dependent manner .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy through drug-drug interactions. Additionally, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of certain enzymes .

Properties

IUPAC Name

5-(3-chlorophenyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl3F3N3/c20-12-3-1-2-10(6-12)15-8-17(19(23,24)25)28-18(26-15)9-16(27-28)11-4-5-13(21)14(22)7-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHNJWSBJRYBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl3F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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